molecular formula C4H8ClNO2 B2389777 (R)-2-Aminobut-3-enoic acid hydrochloride CAS No. 105763-41-5

(R)-2-Aminobut-3-enoic acid hydrochloride

Cat. No.: B2389777
CAS No.: 105763-41-5
M. Wt: 137.56
InChI Key: DGDXDTSUVOEPFK-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Aminobut-3-enoic acid hydrochloride is an organic compound that belongs to the class of amino acids It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Aminobut-3-enoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-Aminobut-3-enoic acid.

    Reaction Conditions: The reaction conditions often involve the use of hydrochloric acid to convert the free amino acid into its hydrochloride salt form. This process may require controlled temperature and pH conditions to ensure the desired product is obtained.

    Purification: After the reaction, the product is purified using techniques such as crystallization or chromatography to obtain the pure ®-2-Aminobut-3-enoic acid hydrochloride.

Industrial Production Methods

In an industrial setting, the production of ®-2-Aminobut-3-enoic acid hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

®-2-Aminobut-3-enoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted amino acids.

Scientific Research Applications

®-2-Aminobut-3-enoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in various biological processes and as a potential therapeutic agent.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-Aminobut-3-enoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a substrate or inhibitor for enzymes, affecting various metabolic pathways. Its chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Aminobut-3-enoic acid hydrochloride: The enantiomer of ®-2-Aminobut-3-enoic acid hydrochloride, with similar chemical properties but different biological activities.

    2-Aminobutyric acid hydrochloride: A similar compound with a different carbon chain length.

    3-Aminobutyric acid hydrochloride: Another related compound with a different position of the amino group.

Uniqueness

®-2-Aminobut-3-enoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other similar compounds

Properties

IUPAC Name

(2R)-2-aminobut-3-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c1-2-3(5)4(6)7;/h2-3H,1,5H2,(H,6,7);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDXDTSUVOEPFK-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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